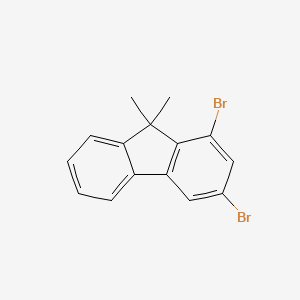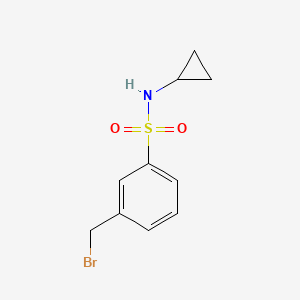
1,3-Dibromo-9,9-dimethyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C15H12Br2. It is a derivative of fluorene, where two bromine atoms are substituted at the 1 and 3 positions, and two methyl groups are attached at the 9 position. This compound is known for its applications in organic electronics and materials science due to its unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-9,9-dimethyl-9H-fluorene can be synthesized through a multi-step process involving the bromination of 9,9-dimethylfluorene. The typical synthetic route includes:
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium t-butoxide (NaOtBu) in dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.
Major Products Formed
Substitution Products: Various substituted fluorenes depending on the nucleophile used.
Coupling Products: Biaryl compounds with extended π-conjugation.
Applications De Recherche Scientifique
1,3-Dibromo-9,9-dimethyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a precursor for organic semiconducting polymers in organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Materials Science: Employed in the synthesis of conjugated polymers for optoelectronic applications.
Chemical Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-9,9-dimethyl-9H-fluorene in its applications involves its ability to participate in π-conjugation and electron delocalization. The bromine atoms and methyl groups influence the electronic properties of the fluorene core, making it suitable for use in electronic devices. The compound’s molecular targets and pathways are primarily related to its role in forming conductive and semiconductive materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Another brominated fluorene derivative with bromine atoms at the 2 and 7 positions.
3-Bromo-9,9-dimethylfluorene: A monobrominated derivative with a single bromine atom at the 3 position.
Uniqueness
1,3-Dibromo-9,9-dimethyl-9H-fluorene is unique due to the specific positioning of the bromine atoms, which affects its reactivity and electronic properties. This makes it particularly useful in applications requiring precise control over molecular structure and electronic behavior .
Propriétés
Formule moléculaire |
C15H12Br2 |
|---|---|
Poids moléculaire |
352.06 g/mol |
Nom IUPAC |
1,3-dibromo-9,9-dimethylfluorene |
InChI |
InChI=1S/C15H12Br2/c1-15(2)12-6-4-3-5-10(12)11-7-9(16)8-13(17)14(11)15/h3-8H,1-2H3 |
Clé InChI |
CNHBIFPBRDZMCG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C(=CC(=C3)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)


![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)

![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)






